molecular formula C₂₃H₂₈N₂O₂ B1663483 2-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]-3,4-dihydro-2H-naphthalen-1-one CAS No. 149247-12-1

2-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]-3,4-dihydro-2H-naphthalen-1-one

Cat. No. B1663483
M. Wt: 364.5 g/mol
InChI Key: PJOARVZMKMVACL-UHFFFAOYSA-N
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Description

This compound is a derivative of piperazine, a common structural motif found in agrochemicals and pharmaceuticals . It has been studied as a ligand for Alpha1-Adrenergic Receptor, which is a major therapeutic approach for the treatment of numerous disorders such as cardiac hypertrophy, congestive heart failure, hypertension, angina pectoris, cardiac arrhythmias, depression, benign prostate hyperplasia, anaphylaxis, asthma, and hyperthyroidism .


Synthesis Analysis

The compound is obtained via a multi-step protocol. The product’s structure is assigned by HRMS, IR, 1H and 13C NMR experiments . The incorporation of this heterocycle into biologically active compounds can be accomplished through a Mannich reaction .


Molecular Structure Analysis

The molecular structure of this compound is complex and involves multiple functional groups. The structure is assigned using techniques such as HRMS, IR, 1H and 13C NMR experiments .


Chemical Reactions Analysis

The compound has been subject to comparative analysis with structurally similar arylpiperazine based alpha1-adrenergic receptors antagonists . Most of the novel compounds showed alpha1-adrenergic affinity in the range from 22 nM to 250 nM .

Scientific Research Applications

5-HT6 Receptor Antagonism

A study by Vera et al. (2016) explored the design and synthesis of novel derivatives of N-arylsulfonyindole as 5-HT6 receptor modulators. Among these, a compound with a similar structure to 2-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]-3,4-dihydro-2H-naphthalen-1-one showed significant binding affinity and antagonist profile in 5-HT6 receptor functional assays. This indicates its potential as a modulator of the 5-HT6 receptor, which is a target for various neurological and psychiatric disorders (Vera et al., 2016).

Mixed Serotonergic and Dopaminergic Activity

Perrone et al. (1994) synthesized arylpiperazine derivatives with terminal dihydronaphthalene fragments to exhibit mixed serotonergic and dopaminergic activity. This class of compounds, including structures related to the query compound, showed high affinity for 5-HT1A receptors and moderate affinity for D-2 dopamine receptors. These findings suggest potential applications in antipsychotic and anxiolytic therapies (Perrone et al., 1994).

Sigma-2 Receptor Ligand

Kassiou et al. (2005) identified a compound structurally similar to the query compound as a potent and selective sigma-2 receptor ligand. The research implied potential applications in the study of sigma-2 receptors, which are implicated in cancer and neurological diseases (Kassiou et al., 2005).

5-HT1A Receptor Antagonism

Research by Plenevaux et al. (2000) described a compound structurally similar to the query molecule as a 5-HT1A antagonist, useful in studying serotonergic neurotransmission. This indicates its potential application in researching serotonin-related neurological and psychiatric conditions (Plenevaux et al., 2000).

Future Directions

The compound and its derivatives have shown promise as potential alpha1-adrenergic receptor antagonists . Future research could focus on further optimizing these compounds and investigating their therapeutic potential in more detail .

properties

IUPAC Name

2-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]-3,4-dihydro-2H-naphthalen-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N2O2/c1-27-22-9-5-4-8-21(22)25-16-14-24(15-17-25)13-12-19-11-10-18-6-2-3-7-20(18)23(19)26/h2-9,19H,10-17H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJOARVZMKMVACL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)CCC3CCC4=CC=CC=C4C3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]-3,4-dihydro-2H-naphthalen-1-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]-3,4-dihydro-2H-naphthalen-1-one
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2-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]-3,4-dihydro-2H-naphthalen-1-one
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2-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]-3,4-dihydro-2H-naphthalen-1-one
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2-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]-3,4-dihydro-2H-naphthalen-1-one
Reactant of Route 5
2-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]-3,4-dihydro-2H-naphthalen-1-one
Reactant of Route 6
2-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]-3,4-dihydro-2H-naphthalen-1-one

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